N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
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Overview
Description
N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the amide bond: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or the furan ring to a tetrahydrofuran ring.
Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce amines.
Scientific Research Applications
N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-4-methylbenzylamine
- N-(4-fluorophenyl)-4-methoxybenzylamine
Uniqueness
N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to the presence of both a fluorophenyl group and a furan ring, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H18FNO2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18FNO2/c1-14-2-4-15(5-3-14)19-12-10-18(24-19)11-13-20(23)22-17-8-6-16(21)7-9-17/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
DHMDKNBUBWCGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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